1-Bromo-2-(cyclopentyloxy)benzene

Übersicht

Beschreibung

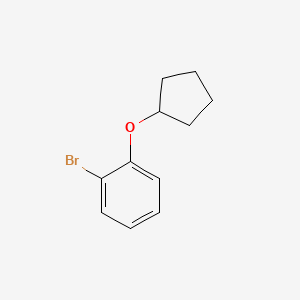

1-Bromo-2-(cyclopentyloxy)benzene is an organic compound with the molecular formula C11H13BrO. It is a colorless liquid at room temperature and is primarily used in various chemical research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(cyclopentyloxy)benzene can be synthesized through the bromination of 2-(cyclopentyloxy)benzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-(cyclopentyloxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as 2-(cyclopentyloxy)phenol when hydroxide is the nucleophile.

Oxidation and Reduction: Products vary based on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-(cyclopentyloxy)benzene is an organic compound that has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in chemistry, biology, and industry, supported by data tables and documented case studies.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other functional groups, facilitating the creation of diverse derivatives.

- Oxidation and Reduction : The compound can undergo oxidation or reduction reactions to yield different products, making it versatile in synthetic organic chemistry.

Table 1: Common Reactions Involving this compound

| Reaction Type | Common Reagents | Outcome |

|---|---|---|

| Substitution | Nucleophiles (amines, thiols) | Formation of new functionalized compounds |

| Oxidation | Potassium permanganate | Generation of ketones or aldehydes |

| Reduction | Lithium aluminum hydride | Conversion to corresponding alcohols |

Biology

The compound has shown potential in biological applications, particularly in studies involving enzyme inhibition and receptor binding assays. Its halogenated structure may enhance binding affinity to various biological targets.

Biological Activities

- Antimicrobial Properties : Similar halogenated compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, potentially through disruption of cell membranes.

- Anticancer Activity : Research indicates that brominated compounds can induce apoptosis in cancer cells by inhibiting cell proliferation and activating caspase cascades.

Case Studies

- Antimicrobial Study : A study found that 1-bromo derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections.

- Cancer Research : In vitro studies revealed that compounds similar to this compound could inhibit the growth of breast cancer cells by inducing cell cycle arrest.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in:

- Pharmaceuticals : As an intermediate for synthesizing active pharmaceutical ingredients.

- Agrochemicals : In the development of pesticides and herbicides due to its biological activity.

Wirkmechanismus

The mechanism by which 1-Bromo-2-(cyclopentyloxy)benzene exerts its effects involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

- 1-Bromo-2-(methoxy)benzene

- 1-Bromo-2-(ethoxy)benzene

- 1-Bromo-2-(propoxy)benzene

Comparison: 1-Bromo-2-(cyclopentyloxy)benzene is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties compared to its analogs with different alkoxy groups . This uniqueness makes it valuable in specific research and industrial applications.

Biologische Aktivität

1-Bromo-2-(cyclopentyloxy)benzene, with the chemical formula CHBrO and CAS number 494773-69-2, is an organic compound that has garnered attention for its potential biological activities. This compound features a bromine atom and a cyclopentyloxy group, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, and molecular mechanisms.

This compound exhibits various biochemical properties that are critical for its biological activity:

- Enzyme Interactions : The compound has been shown to interact with cytochrome P450 enzymes, which play a significant role in drug metabolism and the biotransformation of xenobiotics. This interaction can lead to alterations in enzyme activity, affecting the metabolism of other compounds .

- Electrophilic Nature : The bromine atom in the structure can act as an electrophile, facilitating covalent modifications of nucleophilic sites on proteins. This property is essential for its potential role in modulating protein functions .

Cellular Effects

The effects of this compound on cellular processes can vary based on concentration and exposure duration:

- Apoptosis Induction : In studies involving cancer cell lines, this compound has been observed to induce apoptosis through the disruption of critical cell signaling pathways. This effect is likely mediated by its ability to alter gene expression related to survival and proliferation .

- Influence on Reactive Oxygen Species (ROS) : The compound may modulate ROS levels within cells, which are crucial for various signaling pathways. Increased ROS can activate transcription factors like NF-κB, leading to changes in gene expression associated with inflammation and survival .

Molecular Mechanisms

At the molecular level, this compound exerts its effects through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites. This binding prevents substrate access or alters enzyme conformation, leading to reduced enzymatic activity .

- Gene Regulation : It may also influence gene expression by interacting with transcription factors or other regulatory proteins. This interaction can modify the transcription of genes involved in cell cycle regulation and apoptosis .

Case Studies

Several studies have investigated the biological activity of this compound:

- Cancer Research : A study demonstrated that treatment with this compound resulted in significant apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent. The mechanism involved disruption of the MAPK signaling pathway, which is critical for cell survival and proliferation.

- Metabolic Studies : Research on metabolic enzyme interactions indicated that this compound could inhibit cytochrome P450 enzymes, leading to altered metabolism of co-administered drugs. This finding highlights the importance of understanding drug interactions when considering this compound for therapeutic use.

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | CHBrO |

| CAS Number | 494773-69-2 |

| Molecular Weight | 241.13 g/mol |

| Enzyme Interactions | Cytochrome P450 |

| Cellular Effects | Induces apoptosis |

| Mechanism | Enzyme inhibition, gene regulation |

Eigenschaften

IUPAC Name |

1-bromo-2-cyclopentyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVBXRWKMPYOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620003 | |

| Record name | 1-Bromo-2-(cyclopentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494773-69-2 | |

| Record name | 1-Bromo-2-(cyclopentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.